molecular formula C13H12N4O5 B4329945 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide

Cat. No.: B4329945
M. Wt: 304.26 g/mol
InChI Key: ATXADUGNHJOJQO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide is a complex organic compound that features a benzodioxin ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Nitration: The benzodioxin ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Imidazole Ring Formation: The nitrated benzodioxin is reacted with glyoxal and ammonia to form the imidazole ring.

    Carboxamide Formation: Finally, the imidazole derivative is reacted with methyl isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group.

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the benzodioxin ring.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating their signaling pathways.

    Pathway Modulation: The compound can influence biochemical pathways by altering the activity of key proteins and enzymes involved in those pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure but with a bromobenzenesulfonamide group instead of the imidazole ring.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Contains an acetamidobenzenesulfonamide group.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide is unique due to its combination of a benzodioxin ring with an imidazole ring and a nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-5-nitroimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5/c1-16-7-14-12(17(19)20)11(16)13(18)15-8-2-3-9-10(6-8)22-5-4-21-9/h2-3,6-7H,4-5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXADUGNHJOJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)NC2=CC3=C(C=C2)OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide

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